molecular formula C20H24N6O4S B6469385 6-[5-(3,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640963-22-8

6-[5-(3,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6469385
CAS No.: 2640963-22-8
M. Wt: 444.5 g/mol
InChI Key: NAAQKELSRQRHMM-UHFFFAOYSA-N
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Description

6-[5-(3,4-Dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a purine derivative featuring a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold substituted with a 3,4-dimethoxybenzenesulfonyl group at the 5-position and a methyl group at the N9 position of the purine ring. This compound is structurally distinct due to the sulfonyl linkage and the methoxy substituents on the benzene ring, which likely influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

6-[5-(3,4-dimethoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-24-12-23-18-19(24)21-11-22-20(18)25-7-13-9-26(10-14(13)8-25)31(27,28)15-4-5-16(29-2)17(6-15)30-3/h4-6,11-14H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAQKELSRQRHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Electronic Effects: The target compound’s 3,4-dimethoxybenzenesulfonyl group introduces strong electron-withdrawing sulfonyl and electron-donating methoxy groups, which may enhance stability and π-stacking interactions compared to the 3,5-dimethoxybenzylamino group in .

Crystallographic and Conformational Analysis

Dihedral Angles and Planarity

  • The compound 6-(3,5-dimethoxybenzylamino)-9-(oxan-2-yl)-9H-purine () exhibits a dihedral angle of 63.87° between the purine and benzene rings, indicating significant non-planarity.
  • The octahydropyrrolo[3,4-c]pyrrole scaffold in the target compound is expected to adopt a chair-like conformation similar to the tetrahydropyranyl ring in , which has Cremer-Pople puckering parameters of QT = 0.691 Å and θ = 89.4° .

Intermolecular Interactions

  • The benzylamino analog stabilizes its crystal structure via N–H⋯N hydrogen bonds and π–π interactions (centroid distance: 3.467 Å).

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